
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as HPOB, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. HPOB is a potent inhibitor of lysine acetyltransferases (KATs), which are enzymes that play a crucial role in epigenetic regulation.
Scientific Research Applications
Synthesis and Molecular Applications
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives starting from a related compound, highlighting their antimicrobial and antioxidant activities. This research underscores the compound's utility in generating new molecules with potential therapeutic applications (E. M. Flefel et al., 2018).
Antimicrobial Activity
Further investigations into benzocaine hydrazide derivatives by Han et al. (2017) demonstrated their in vitro antibacterial activity against various bacterial strains, indicating the potential for these compounds to serve as bases for developing new antibacterial agents (M. Han et al., 2017).
Analytical Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of related substances, demonstrating the compound's relevance in analytical chemistry and pharmaceutical quality control (Lei Ye et al., 2012).
Antitumor Activity
Wolf et al. (2004) researched radioiodinated benzamide derivatives for their selective cytotoxicity against melanotic melanoma, showcasing the potential for developing targeted therapeutic agents for melanoma treatment (Markus Wolf et al., 2004).
Chemical Properties and Reactions
Music and Verček (2005) investigated reactions of acylglycines with heteroarylhydrazines, leading to the synthesis of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, contributing to the understanding of chemical reactions and properties of related compounds (Irena Music & B. Verček, 2005).
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c14-16-12(18)9-15-13(19)10-3-5-11(6-4-10)22(20,21)17-7-1-2-8-17/h3-6H,1-2,7-9,14H2,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHRPQLCIJNXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)
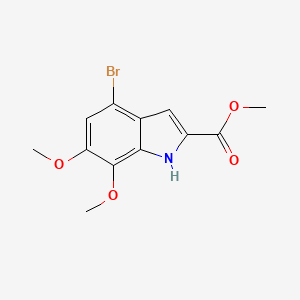
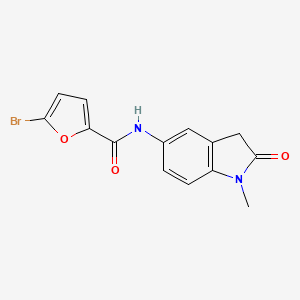
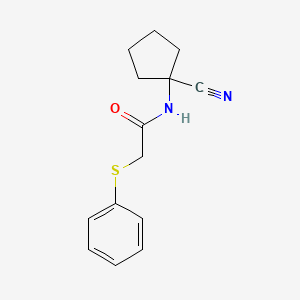
![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
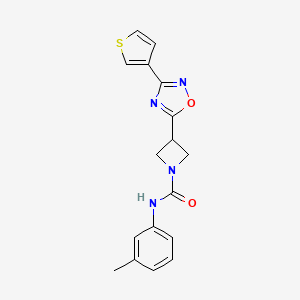
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
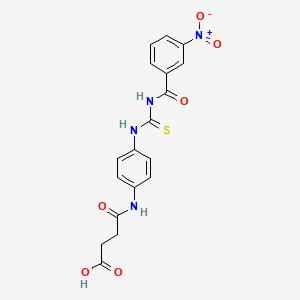
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)
![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)

![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
